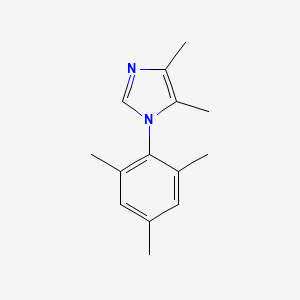
4,5-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. This particular compound features a substituted phenyl group and two methyl groups on the imidazole ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4,5-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazol erfolgt typischerweise durch Kondensation von 2,4,6-Trimethylbenzaldehyd mit Glyoxal und Ammoniak oder einem Amin unter sauren oder basischen Bedingungen. Die Reaktion verläuft über die Bildung eines intermediären Diimins, das zum Imidazolring cyclisiert.
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die großtechnische Produktion optimiert. Dazu gehören der Einsatz von kontinuierlichen Strömungsreaktoren, Hochdurchsatz-Screening zur Optimierung der Reaktionsbedingungen und der Einsatz von Katalysatoren zur Steigerung der Ausbeute und zur Reduzierung der Reaktionszeit.
Analyse Chemischer Reaktionen
Reaktionstypen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methylgruppen, was zur Bildung von Carbonsäuren oder Aldehyden führt.
Reduktion: Reduktionsreaktionen können den Imidazolring angreifen und möglicherweise zur Bildung von Dihydroimidazol-Derivaten führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) und Nitriermittel (z. B. Salpetersäure) werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte:
Oxidation: Bildung von Carbonsäuren oder Aldehyden.
Reduktion: Bildung von Dihydroimidazol-Derivaten.
Substitution: Einführung von Halogen-, Nitro- oder anderen funktionellen Gruppen am Phenylring.
Wissenschaftliche Forschungsanwendungen
Chemie: 4,5-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazol wird als Ligand in der Koordinationschemie verwendet und bildet Komplexe mit Metallen, die als Katalysatoren in verschiedenen organischen Reaktionen verwendet werden können.
Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um Enzym-Interaktionen zu untersuchen und als Sonde in biochemischen Assays aufgrund ihrer einzigartigen strukturellen Merkmale.
Medizin: Der Imidazolring der Verbindung ist ein häufiges Motiv in vielen Pharmazeutika, und Derivate dieser Verbindung können antimikrobielle, antimykotische oder krebshemmende Aktivitäten aufweisen.
Industrie: Im industriellen Bereich kann diese Verbindung aufgrund ihrer Stabilität und Reaktivität bei der Synthese von fortschrittlichen Materialien, einschließlich Polymeren und Harzen, verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 4,5-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazol hängt von seiner Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und so biochemische Wege beeinflussen. Der Imidazolring kann sich mit Metallionen koordinieren und so die Aktivität von Metalloenzymen beeinflussen oder als Katalysator in chemischen Reaktionen wirken.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole depends on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes or acting as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
1-Methylimidazol: Ähnlich in der Struktur, aber mit einer einzigen Methylgruppe am Imidazolring.
2-Methylimidazol: Eine weitere ähnliche Verbindung mit der Methylgruppe an einer anderen Position am Imidazolring.
Benzimidazol: Enthält einen kondensierten Benzolring, der andere chemische Eigenschaften und Anwendungen bietet.
Eindeutigkeit: 4,5-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazol ist einzigartig aufgrund des Vorhandenseins mehrerer Methylgruppen und eines substituierten Phenylrings, die seine Reaktivität und Interaktionen in chemischen und biologischen Systemen beeinflussen können. Dies macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
CAS-Nummer |
647841-31-4 |
|---|---|
Molekularformel |
C14H18N2 |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
4,5-dimethyl-1-(2,4,6-trimethylphenyl)imidazole |
InChI |
InChI=1S/C14H18N2/c1-9-6-10(2)14(11(3)7-9)16-8-15-12(4)13(16)5/h6-8H,1-5H3 |
InChI-Schlüssel |
FLNYCJUFOUHHBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2C=NC(=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















